molecular formula C17H18N2O2S B2630356 N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide CAS No. 316125-42-5

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B2630356
CAS No.: 316125-42-5
M. Wt: 314.4
InChI Key: WIOYYQZSCZZKAI-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Mechanism of Action

Target of Action

The primary targets of N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide are currently unknown. This compound is a derivative of thiourea , which has been found to have various biological and anticorrosion properties . This compound

Mode of Action

The mode of action of This compound As a derivative of thiourea, it may share some of the biological activities of its parent compound, such as antiviral, anti-inflammatory, and anticancer properties . This compound

Biochemical Pathways

The biochemical pathways affected by This compound Thiourea derivatives have been found to have diverse biological activities , suggesting that they may affect multiple pathwaysThis compound

Result of Action

The molecular and cellular effects of This compound As a derivative of thiourea, it may share some of the biological activities of its parent compound . This compound

Biochemical Analysis

Biochemical Properties

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrases and cholinesterases. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. For instance, it has been shown to inhibit human carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues . The inhibitory action of this compound on these enzymes suggests its potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production. These effects highlight the compound’s potential in regulating cellular processes and its therapeutic implications in diseases characterized by dysregulated cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and modulation of gene expression. The compound binds to the active sites of target enzymes, such as carbonic anhydrases and cholinesterases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell survival and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and persistent changes in gene expression, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular function. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and biological activity, influencing its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its biological effects . The localization and accumulation of the compound are influenced by its interactions with cellular transporters and binding proteins, which determine its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This subcellular localization is crucial for its biological activity, as it allows the compound to interact with specific biomolecules and exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the amide group to an amine, or the thiocarbamoyl group to a thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)18-17(22)19-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYYQZSCZZKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323681
Record name N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

316125-42-5
Record name N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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